Sceptrin dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

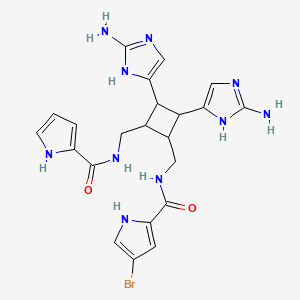

2D Structure

3D Structure

Properties

Molecular Formula |

C22H25BrN10O2 |

|---|---|

Molecular Weight |

541.4 g/mol |

IUPAC Name |

N-[[2,3-bis(2-amino-1H-imidazol-5-yl)-4-[(1H-pyrrole-2-carbonylamino)methyl]cyclobutyl]methyl]-4-bromo-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C22H25BrN10O2/c23-10-4-14(27-5-10)20(35)29-7-12-11(6-28-19(34)13-2-1-3-26-13)17(15-8-30-21(24)32-15)18(12)16-9-31-22(25)33-16/h1-5,8-9,11-12,17-18,26-27H,6-7H2,(H,28,34)(H,29,35)(H3,24,30,32)(H3,25,31,33) |

InChI Key |

OHXDZYOSEDUXGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br |

Origin of Product |

United States |

Foundational & Exploratory

Sceptrin dihydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and biological activities of Sceptrin dihydrochloride, a marine-derived alkaloid with significant therapeutic potential.

Chemical Structure and Properties

Sceptrin is a dimeric pyrrole-imidazole alkaloid first isolated from the marine sponge Agelas sceptrum. Its unique structure features a central cyclobutane ring. The dihydrochloride salt is the form commonly used in research.

Chemical Structure of this compound:

Caption: 2D representation of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 79703-25-6 | |

| Molecular Formula | C22H24Br2N10O2 • 2HCl | |

| Molecular Weight | 693.23 g/mol | |

| Purity | ≥97% (HPLC) | |

| Appearance | Amorphous powder | |

| Solubility | Soluble in DMSO or ethanol | |

| Storage | Store at -20°C for long-term stability. Protect from light. | |

| IUPAC Name | N,N′-{[(1R,2R,3S,4S)-3,4-Bis(2-amino-1H-imidazol-4-yl)cyclobutane-1,2-diyl]bis(methylene)}bis(4-bromo-1H-pyrrole-2-carboxamide) dihydrochloride |

Biological Activities and Mechanism of Action

Sceptrin exhibits a broad range of biological activities, making it a compound of significant interest for drug development.

2.1. Antibacterial and Antifungal Activity

Sceptrin is effective against both Gram-positive and Gram-negative bacteria. At its minimum inhibitory concentration (MIC), it has a bacteriostatic effect on Escherichia coli, while at higher concentrations, it becomes bactericidal. It has also been reported to have antifungal properties.

The primary antibacterial mechanism of Sceptrin involves the disruption of the cell membrane. This leads to the release of potassium ions from the bacterial cell. It is proposed that damage to the cell membrane is the initial event, which is then followed by effects on the cell wall, such as the stimulation of peptidoglycan turnover.

Caption: Proposed antibacterial mechanism of S

An In-depth Technical Guide to Sceptrin Dihydrochloride (CAS: 79703-25-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sceptrin is a dimeric bromopyrrole alkaloid originally isolated from marine sponges of the genus Agelas. As a natural product, it has garnered significant interest within the scientific community due to its diverse biological activities, including antibiotic, anti-muscarinic, and cell motility inhibitory properties. This guide provides a comprehensive overview of the technical information available for Sceptrin dihydrochloride, with a focus on its chemical properties, biological functions, and the experimental methodologies used to characterize it.

Chemical and Physical Properties

This compound is a complex molecule with a distinct chemical structure. The quantitative data available for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 79703-25-6 | [AdipoGen, SCBT] |

| Molecular Formula | C₂₂H₂₄Br₂N₁₀O₂ · 2HCl | [AdipoGen, SCBT] |

| Molecular Weight | 693.23 g/mol | [SCBT] |

| Appearance | Amorphous powder | [AdipoGen] |

| Purity | ≥97% (HPLC) | [AdipoGen, SCBT] |

| Solubility | Soluble in DMSO or ethanol | [AdipoGen] |

| Storage | Store at -20°C, protected from light. Stable for at least 2 years. | [AdipoGen] |

Biological Activity and Mechanism of Action

Sceptrin exhibits a range of biological activities, making it a molecule of interest for further investigation and potential therapeutic development.

Antibiotic Activity

Sceptrin demonstrates broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria.[1] At its minimum inhibitory concentration (MIC), it has a bacteriostatic effect on exponentially growing Escherichia coli, causing the formation of cell chains.[2] At concentrations higher than the MIC, it becomes bactericidal, leading to the formation of spheroplasts and inhibiting the incorporation of radiolabeled precursors for DNA, RNA, and protein synthesis.[2]

The primary antibacterial mechanism of action involves the binding of Sceptrin to MreB, a bacterial protein homologous to eukaryotic actin.[1] This interaction disrupts the bacterial cell wall synthesis machinery.

Note: Specific MIC values for Sceptrin against a broad range of bacterial species are not consistently reported in the available literature.

Cell Motility Inhibition

Sceptrin is a potent inhibitor of cell motility in various cancer cell lines, including HeLa, MDA-MB-231, and A549.[3][4] It impairs both random and factor-induced cell migration by targeting a central process in the cell motility machinery.[3] This inhibitory effect is, at least in part, due to its ability to inhibit cell contractility.[3] Sceptrin has been shown to be non-toxic at concentrations double the amount required for its maximal inhibitory effect on cell motility.[3]

The mechanism underlying its anti-motility effect is its direct binding to monomeric actin, which disrupts the polymerization of actin into microfilaments.[1] These microfilaments are essential for the dynamic cellular processes required for cell movement.

Note: Specific IC₅₀ values for cell motility inhibition in different cancer cell lines are not consistently available in the reviewed literature.

Anti-muscarinic Activity

Sceptrin acts as a competitive inhibitor of muscarinic acetylcholine receptors (mAChRs).[1][5] In competition experiments with ³H-QNB, Sceptrin showed a higher potency for these receptors compared to other related compounds like oroidin and dibromosceptrin.[5] Scatchard analysis has confirmed its competitive binding nature.[5]

Signaling Pathways

Bacterial Cytoskeleton Signaling

In bacteria, Sceptrin directly targets the MreB protein, a key component of the prokaryotic cytoskeleton. The binding of Sceptrin to MreB disrupts its function in maintaining cell shape and guiding cell wall synthesis.

References

- 1. Actin polymerisation assay [wwwuser.gwdguser.de]

- 2. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sceptrin, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. content.abcam.com [content.abcam.com]

What is the molecular weight of Sceptrin dihydrochloride?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sceptrin dihydrochloride, a marine natural product with significant biological activities. The document covers its chemical properties, mechanism of action, and relevant experimental methodologies, presenting quantitative data in a structured format and illustrating key pathways and workflows using logical diagrams.

Chemical and Physical Properties

Sceptrin is a dimeric pyrrole-imidazole alkaloid first isolated from marine sponges of the genus Agelas.[1][2][3] The dihydrochloride salt is a commonly used form for research purposes.

Data Presentation: Molecular Profile of this compound

| Property | Value | Source |

| Molecular Formula | C22H24Br2N10O2 · 2HCl | [4][5] |

| Molecular Weight | 693.23 g/mol | [4][5] |

| CAS Number | 79703-25-6 | [4][5] |

| Appearance | Amorphous powder | [6] |

| Purity | ≥97% | [4][6] |

| Solubility | Soluble in DMSO or ethanol | [6] |

Mechanism of Action

Sceptrin exhibits a range of biological activities, primarily investigated for its antimicrobial and anti-cancer properties. Its mechanisms of action are multifaceted, targeting fundamental cellular processes.

2.1. Antimicrobial Activity

Sceptrin demonstrates both bacteriostatic and bactericidal effects, depending on the concentration.[1][2]

-

At Minimum Inhibitory Concentration (MIC): Sceptrin acts as a bacteriostatic agent against Escherichia coli, causing the formation of cell chains.[1][2] At this concentration, it slightly inhibits RNA synthesis, while DNA, protein, and cell wall synthesis remain largely unaffected.[1][2]

-

Above MIC: It becomes bactericidal, inhibiting the synthesis of all major macromolecules (DNA, RNA, protein) and inducing the formation of unusual spheroplasts.[1][2]

The primary antimicrobial target is believed to be the cell membrane .[2] Sceptrin disrupts the cell membranes of both prokaryotic and eukaryotic cells, leading to a release of potassium ions.[1][2] This membrane damage is thought to be the initial event, which then triggers secondary effects on the cell wall, such as stimulating peptidoglycan turnover.[1][2] In bacteria, Sceptrin has been shown to bind to MreB , the bacterial equivalent of actin, leading to the disruption of the cell wall.[6][7]

2.2. Anti-motility and Anti-cancer Activity

Sceptrin has been identified as an inhibitor of cell motility in various cancer cell lines, a key factor in cancer metastasis.[8]

-

It impairs both random and factor-induced cell migration, suggesting it targets a central component of the cell motility machinery.[8]

-

The inhibitory effect is, at least in part, due to its ability to inhibit cell contractility.[8]

-

Sceptrin has been found to bind to monomeric actin , which likely disrupts the polymerization of actin into microfilaments necessary for cellular mechanical processes like motility.[6][8][9]

The compound shows no toxicity at concentrations double the amount required for its maximal inhibitory effect on cell motility.[8]

Experimental Protocols

The total synthesis of Sceptrin has been achieved, enabling further research into its biological activities.[10][11][12][13] Below are representative methodologies for key experiments cited in the literature.

3.1. Antimicrobial Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of Sceptrin against a bacterial strain (e.g., E. coli).

-

Methodology: A broth microdilution method is typically employed.

-

A two-fold serial dilution of this compound is prepared in a suitable culture medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Positive (bacteria only) and negative (broth only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of Sceptrin that completely inhibits visible bacterial growth.

-

3.2. Cell Motility Assay (Wound Healing Assay)

-

Objective: To assess the effect of Sceptrin on cancer cell migration.

-

Methodology:

-

Cancer cells (e.g., MDA-MB-231 breast cancer cells) are seeded in a culture plate and grown to confluence.

-

A sterile pipette tip is used to create a "wound" or scratch in the cell monolayer.

-

The cells are washed to remove debris and then incubated with a medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

The wound area is imaged at different time points (e.g., 0, 12, 24 hours).

-

The rate of wound closure is quantified using image analysis software to determine the extent of cell migration into the empty space.

-

3.3. Total Synthesis of (±)-Sceptrin

A notable four-step synthesis has been reported, which involves the photochemical intermolecular [2 + 2] dimerization of a hymenidin surrogate.[11][12][13]

-

Step 1: Preparation of a hymenidin surrogate (monomer).

-

Step 2: Photochemical [2 + 2] dimerization using blue LEDs in the presence of an iridium photocatalyst to form the cyclobutane core.[10][11]

-

Step 3: Installation of the bromopyrrole groups.

-

Step 4: Deprotection to yield the final Sceptrin product.

This synthetic route allows for the production of Sceptrin in gram quantities, facilitating further biological and preclinical studies.[8]

Conclusion

This compound is a potent marine-derived compound with well-documented antimicrobial and anti-motility activities. Its mechanisms of action, involving the disruption of the cell membrane and actin cytoskeleton, make it an attractive lead molecule for the development of new therapeutics. The successful total synthesis of Sceptrin provides a reliable source for further investigation and development. This guide has summarized the key technical aspects of this compound to aid researchers and professionals in the field of drug discovery.

References

- 1. A study on the mechanism of action of sceptrin, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Asymmetric syntheses of sceptrin and massadine and evidence for biosynthetic enantiodivergence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. SCEPTRIN | 79703-25-6 [chemicalbook.com]

- 6. adipogen.com [adipogen.com]

- 7. Xenobe Research Institute [xenobe.org]

- 8. Sceptrin, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Total Synthesis of (±)-Sceptrin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Total Synthesis of (±)-Sceptrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Discovery and Characterization of Sceptrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sceptrin, a unique dimeric pyrrole-imidazole alkaloid, has captivated chemists and biologists since its discovery. Isolated from marine sponges, this natural product exhibits a remarkable range of biological activities, including antimicrobial, antiviral, and potent anti-cancer properties. This in-depth technical guide provides a comprehensive overview of the history of sceptrin, from its initial discovery and structure elucidation to the detailed characterization of its multifaceted biological activities. This document outlines the key experimental protocols, presents quantitative data in a structured format, and visualizes the known signaling pathways affected by this intriguing molecule, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

Sceptrin was first isolated in 1981 by Faulkner and Clardy from the marine sponge Agelas sceptrum collected in the Caribbean. The structure of this novel metabolite was determined through a combination of spectroscopic techniques and single-crystal X-ray diffraction analysis.

Isolation Protocol

The original isolation of sceptrin from Agelas sceptrum followed a multi-step extraction and purification process, as detailed by Walker et al. in their seminal 1981 publication.

Experimental Protocol: Isolation of Sceptrin

-

Extraction: The sponge tissue was initially extracted with ethanol. The resulting extract was then partitioned between ethyl acetate and water.

-

Chromatography: The aqueous phase, containing the polar metabolites, was subjected to a series of chromatographic separations. This included gel filtration chromatography followed by high-performance liquid chromatography (HPLC) to yield pure sceptrin.

Structural Characterization

The molecular structure of sceptrin was elucidated using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The final stereochemistry was unequivocally confirmed by single-crystal X-ray crystallography. Sceptrin is a dimeric molecule formed from two debromooroidin units linked by a cyclobutane ring.

Biological Activities and Mechanism of Action

Sceptrin has demonstrated a broad spectrum of biological activities, making it a compound of significant interest for therapeutic development. Its mechanisms of action are multifaceted, targeting fundamental cellular processes in both prokaryotic and eukaryotic cells.

Antimicrobial Activity

Sceptrin exhibits significant activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. Its primary mechanism of antimicrobial action involves the disruption of the cell membrane.

Table 1: Minimum Inhibitory Concentrations (MICs) of Sceptrin against various microorganisms.

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 8 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 16 |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized concentration (e.g., 10⁵ CFU/mL).

-

Serial Dilution: Sceptrin is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of sceptrin that completely inhibits visible microbial growth.

Anticancer Activity: Inhibition of Cell Motility

Recent studies have highlighted the potent anti-cancer properties of sceptrin, particularly its ability to inhibit cancer cell motility, a critical process in tumor metastasis. Sceptrin has been shown to be effective against various cancer cell lines without exhibiting significant cytotoxicity at concentrations that inhibit motility.[1][2][3]

Table 2: IC50 values of Sceptrin for inhibition of cell motility in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | ~20 |

| MDA-MB-231 | Breast Cancer | ~25 |

| A549 | Lung Cancer | ~30 |

Experimental Protocol: Cell Motility Assay (Wound Healing Assay)

-

Cell Culture: Cancer cells are grown to confluence in a multi-well plate.

-

Wound Creation: A sterile pipette tip is used to create a "scratch" or "wound" in the cell monolayer.

-

Treatment: The cells are washed to remove debris and then treated with various concentrations of sceptrin.

-

Imaging: The wound area is imaged at different time points (e.g., 0, 12, and 24 hours) using a microscope.

-

Analysis: The rate of wound closure is quantified to determine the effect of sceptrin on cell migration.

Mechanism of Action in Cancer Cells: Targeting the Actin Cytoskeleton

The primary mechanism by which sceptrin inhibits cancer cell motility is through its direct interaction with the actin cytoskeleton.[1][2][3] Specifically, sceptrin has been shown to bind to monomeric actin (G-actin), which in turn disrupts the dynamic process of actin polymerization and depolymerization that is essential for cell movement and contractility.[1][3]

Experimental Protocol: Actin Co-sedimentation Assay

-

Actin Polymerization: Monomeric actin (G-actin) is induced to polymerize into filamentous actin (F-actin) in the presence of a polymerization buffer.

-

Incubation with Sceptrin: The pre-formed F-actin is incubated with varying concentrations of sceptrin.

-

Ultracentrifugation: The mixture is subjected to high-speed ultracentrifugation to pellet the F-actin and any associated proteins.

-

Analysis: The supernatant (containing unbound proteins and G-actin) and the pellet (containing F-actin and bound proteins) are analyzed by SDS-PAGE. The amount of sceptrin in the pellet is quantified to determine its binding affinity to F-actin.

Experimental Protocol: Cell Contractility Assay (Collagen Gel Contraction Assay)

-

Cell Embedding: Cancer cells are embedded within a three-dimensional collagen gel matrix.

-

Treatment: The collagen gels are treated with different concentrations of sceptrin.

-

Measurement of Contraction: The ability of the cells to contract the collagen gel is monitored over time by measuring the change in the diameter of the gel. A reduction in gel size indicates cell contractility.

Signaling Pathways

The interaction of sceptrin with monomeric actin has significant downstream consequences on the signaling pathways that regulate cell motility. While the precise cascade is still under investigation, it is hypothesized that by sequestering G-actin, sceptrin disrupts the normal functioning of the Rho family of small GTPases (Rho, Rac, and Cdc42), which are master regulators of the actin cytoskeleton.

// Nodes Sceptrin [label="Sceptrin", fillcolor="#FBBC05"]; G_actin [label="Monomeric Actin (G-actin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Actin_Polymerization [label="Actin Polymerization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F_actin [label="Filamentous Actin (F-actin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rho_GTPases [label="Rho GTPases\n(Rho, Rac, Cdc42)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream_Effectors [label="Downstream Effectors\n(e.g., ROCK, WASp)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Motility [label="Cell Motility &\nContractility", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Sceptrin -> G_actin [label="Binds to", color="#EA4335"]; G_actin -> Actin_Polymerization [label="Inhibits", color="#EA4335"]; Actin_Polymerization -> F_actin; Rho_GTPases -> Actin_Polymerization [label="Regulates"]; F_actin -> Cell_Motility [label="Drives"]; Rho_GTPases -> Downstream_Effectors; Downstream_Effectors -> Cell_Motility [label="Regulates"];

// Invisible edges for layout {rank=same; Sceptrin; Rho_GTPases} {rank=same; G_actin; Downstream_Effectors} } .dot Caption: Proposed signaling pathway of sceptrin's anti-motility effect.

// Nodes Sponge [label="Agelas sceptrum\n(Marine Sponge)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Ethanol Extraction &\nSolvent Partitioning", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chromatography [label="Chromatographic\nPurification (HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pure_Sceptrin [label="Pure Sceptrin", shape=ellipse, fillcolor="#FBBC05"]; Spectroscopy [label="Spectroscopic Analysis\n(NMR, MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Xray [label="Single-Crystal\nX-ray Diffraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Structure [label="Structure Elucidation", shape=diamond, fillcolor="#FBBC05"];

// Edges Sponge -> Extraction; Extraction -> Chromatography; Chromatography -> Pure_Sceptrin; Pure_Sceptrin -> Spectroscopy; Pure_Sceptrin -> Xray; Spectroscopy -> Structure; Xray -> Structure; } .dot Caption: Workflow for the discovery and structure elucidation of sceptrin.

Conclusion

Sceptrin stands as a testament to the rich chemical diversity found in marine organisms and their potential as a source of novel therapeutic agents. Its unique dimeric structure and potent biological activities, particularly its ability to inhibit cancer cell motility by targeting the actin cytoskeleton, make it a compelling lead compound for further drug development. This technical guide provides a foundational resource for researchers aiming to build upon the wealth of knowledge surrounding this fascinating natural product, from its initial discovery to its complex mechanism of action. Further investigation into the precise signaling pathways modulated by sceptrin will undoubtedly open new avenues for the development of targeted anti-cancer therapies.

References

- 1. sceptrin-a-marine-natural-compound-inhibits-cell-motility-in-a-variety-of-cancer-cell-lines - Ask this paper | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. Sceptrin, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Sceptrin Dihydrochloride: A Comprehensive Technical Review for Drug Development Professionals

An in-depth analysis of the marine-derived compound sceptrin dihydrochloride, detailing its mechanism of action, antimicrobial and anti-cancer properties, and relevant experimental protocols.

Introduction

This compound, a dimeric bromopyrrole alkaloid originally isolated from marine sponges of the Agelas genus, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its potential as a therapeutic agent. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel natural products for pharmaceutical applications. Sceptrin is a symmetrical dimer of debromooroidin.

Physicochemical Properties

Sceptrin is often supplied as its dihydrochloride salt to improve its solubility and stability. It is soluble in dimethyl sulfoxide (DMSO) and ethanol.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological effects, most notably antimicrobial and anti-cancer cell motility activities. These activities stem from its interaction with key cellular components in both prokaryotic and eukaryotic cells.

Antimicrobial Activity

Sceptrin has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. Its primary antibacterial mechanism involves the disruption of the bacterial cell wall.[1]

Mechanism of Action: Sceptrin binds to MreB, a bacterial protein that is a homolog of eukaryotic actin. MreB is essential for maintaining cell shape and scaffolding the enzymatic machinery required for peptidoglycan synthesis. By binding to MreB, sceptrin interferes with the proper formation of the bacterial cell wall, leading to cell shape defects and, at higher concentrations, cell lysis. At its minimum inhibitory concentration (MIC), sceptrin has a bacteriostatic effect on exponentially growing Escherichia coli, causing the formation of cell chains. At concentrations above the MIC, it becomes bactericidal, inhibiting the incorporation of essential precursors into DNA, protein, and the cell wall, and inducing the formation of spheroplasts.[2] Studies have also shown that sceptrin can disrupt prokaryotic cell membranes, as evidenced by the release of potassium ions from E. coli.[2]

Anti-cancer Cell Motility

A significant area of research has focused on sceptrin's ability to inhibit the motility of various cancer cell lines, a critical factor in cancer metastasis.[3][4]

Mechanism of Action: The inhibitory effect of sceptrin on cancer cell motility is attributed to its interaction with the actin cytoskeleton. Sceptrin has been found to bind to monomeric actin, thereby disrupting the polymerization of actin filaments.[3] This disruption of actin dynamics interferes with the cell's ability to contract, a fundamental process in cell movement.[3][5] This effect on cell contractility has been observed in multiple cancer cell lines, including those from cervical, breast, and lung cancers.[4]

Quantitative Data

A review of the current literature reveals the following quantitative data on the biological activity of sceptrin.

| Biological Activity | Assay | Organism/Cell Line | Metric | Value | Reference |

| Anti-cancer Cell Motility | Cell Motility Assay | Not Specified | IC50 | 15 µM | [6] |

| Antibacterial | Microdilution Assay | Escherichia coli | MIC | 62.5 µM | [7] |

| Antibacterial | Microdilution Assay | Staphylococcus aureus | MIC | 62.5 µM | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of sceptrin's biological activities.

Cell Motility Assay

This protocol is based on the methods used to assess the effect of sceptrin on cancer cell migration.

Objective: To quantify the inhibitory effect of sceptrin on the motility of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., cervical, breast, or lung cancer cells)

-

Cell culture medium and supplements

-

This compound

-

Transwell migration chambers

-

Extracellular matrix protein (e.g., fibronectin or collagen)

-

Chemoattractant (e.g., growth factors)

-

Calcein AM or other suitable fluorescent dye for cell labeling

-

Fluorescence plate reader or microscope

Procedure:

-

Cell Culture: Culture the cancer cells under standard conditions.

-

Chamber Coating: Coat the bottom of the Transwell migration chamber with an extracellular matrix protein to mimic the in vivo environment.

-

Cell Seeding: Harvest and resuspend the cells in a serum-free medium. Seed the cells in the upper chamber of the Transwell insert.

-

Treatment: Add this compound at various concentrations to the upper chamber.

-

Chemotaxis Induction: Add a chemoattractant to the lower chamber to stimulate cell migration.

-

Incubation: Incubate the plate for a sufficient time to allow for cell migration (typically 4-24 hours).

-

Cell Staining and Quantification:

-

Remove non-migrated cells from the top of the insert with a cotton swab.

-

Fix and stain the migrated cells on the bottom of the insert with a suitable dye (e.g., crystal violet or a fluorescent dye).

-

Elute the stain and measure the absorbance or fluorescence, or count the number of migrated cells under a microscope.

-

-

Data Analysis: Calculate the percentage of inhibition of cell migration for each concentration of sceptrin and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of sceptrin against bacterial strains.

Objective: To determine the lowest concentration of sceptrin that inhibits the visible growth of a specific bacterium.

Materials:

-

Bacterial strain of interest (e.g., E. coli, S. aureus)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

This compound

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Bacterial Inoculum Preparation: Grow the bacterial strain overnight in the appropriate medium. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution of Sceptrin: Prepare a two-fold serial dilution of this compound in the growth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the sceptrin dilutions. Include a positive control (bacteria with no sceptrin) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of sceptrin at which no visible bacterial growth (turbidity) is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.

Actin Binding Assay (Co-sedimentation)

This protocol describes a method to determine the binding of sceptrin to actin.

Objective: To assess the ability of sceptrin to bind to monomeric actin and affect its polymerization.

Materials:

-

Purified monomeric actin (G-actin)

-

Polymerization buffer (containing ATP and ions like K+ and Mg2+)

-

This compound

-

Ultracentrifuge

-

SDS-PAGE equipment and reagents

Procedure:

-

Actin Polymerization: Incubate G-actin in polymerization buffer in the presence and absence of various concentrations of this compound. This will induce the polymerization of G-actin into filamentous actin (F-actin).

-

Co-sedimentation: Centrifuge the samples at high speed (e.g., >100,000 x g) to pellet the F-actin.

-

Analysis:

-

Carefully separate the supernatant (containing G-actin and unbound sceptrin) from the pellet (containing F-actin and any bound sceptrin).

-

Resuspend the pellet in a sample buffer.

-

Analyze both the supernatant and pellet fractions by SDS-PAGE.

-

-

Data Interpretation: An increase in the amount of actin in the pellet in the presence of sceptrin, or the presence of sceptrin in the pellet, would indicate binding and an effect on polymerization.

Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow for its evaluation.

Caption: Proposed antimicrobial mechanism of sceptrin.

Caption: Proposed anti-cell motility mechanism of sceptrin.

Caption: General workflow for sceptrin evaluation.

Safety and Toxicity

The available literature suggests that sceptrin has low toxicity.[4] One study reported no toxicity at concentrations double the amount required for its maximal inhibitory effect on cell motility.[3][6] However, comprehensive toxicological data is not yet available. A safety data sheet for a related compound indicates that the chemical, physical, and toxicological properties have not been thoroughly investigated. Further studies are required to establish a complete safety profile for this compound.

Clinical Trials

A thorough search of clinical trial registries, including ClinicalTrials.gov and the ISRCTN registry, did not yield any results for clinical trials involving sceptrin or this compound.[8][9][10][11][12] This indicates that the compound has not yet progressed to the stage of human clinical investigation.

Conclusion

This compound is a promising marine natural product with well-defined antimicrobial and anti-cancer cell motility properties. Its mechanisms of action, targeting bacterial MreB and eukaryotic actin, are distinct from many existing therapeutic agents, suggesting its potential to address drug resistance. The availability of a total synthesis method for sceptrin facilitates its further investigation.[6] While initial data suggests low toxicity, a comprehensive preclinical safety evaluation is necessary. The absence of clinical trial data highlights that the development of sceptrin as a therapeutic is still in its early stages. This review provides a solid foundation for researchers and drug development professionals to build upon in their efforts to explore the full therapeutic potential of this intriguing marine compound.

References

- 1. adipogen.com [adipogen.com]

- 2. A study on the mechanism of action of sceptrin, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sceptrin, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciencedaily.com [sciencedaily.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sceptrin, a Marine Natural Compound, Inhibits Cell Motility in a Variety of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. Clinical Trial Registries - The STARR Coalition [thestarr.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. ISRCTN Registry [isrctn.com]

- 12. Frontiers | The international clinical trials registry platform (ICTRP): data integrity and the trends in clinical trials, diseases, and drugs [frontiersin.org]

Sceptrin Dihydrochloride: A Multifaceted Agent in Biomedical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sceptrin dihydrochloride, a unique dimeric pyrrole-imidazole alkaloid originally isolated from marine sponges of the genus Agelas, has emerged as a significant compound in biomedical research.[1] Its complex chemical structure and potent biological activities have garnered considerable interest, leading to its total synthesis and facilitating further investigation into its therapeutic potential. This technical guide provides a comprehensive overview of the principal applications of this compound in biomedical research, with a focus on its antibacterial, anti-biofilm, and cancer cell motility inhibitory properties.

Antibacterial Activity

This compound exhibits broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the disruption of bacterial cell wall synthesis and integrity.

Mechanism of Action

Sceptrin's antibacterial effect is primarily mediated through its binding to MreB, a prokaryotic homolog of actin.[2] MreB is a crucial component of the bacterial cytoskeleton and plays a vital role in determining cell shape and organizing the machinery for peptidoglycan synthesis.[3] By binding to MreB, Sceptrin disrupts the organization of the cell wall synthesizing machinery, leading to aberrant cell morphology, compromised cell wall integrity, and ultimately, cell death.[4]

At its minimum inhibitory concentration (MIC), Sceptrin has been observed to have a bacteriostatic effect on Escherichia coli, causing the formation of cell chains. At concentrations higher than the MIC, it becomes bactericidal, inhibiting the incorporation of essential precursors for DNA, RNA, and protein synthesis, and inducing the formation of spheroplasts.[1] Furthermore, Sceptrin can disrupt the cell membranes of both prokaryotic and eukaryotic cells, suggesting a multi-target mechanism of action.[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | Not specified | [1] | |

| Staphylococcus aureus | Not specified | ||

| Pseudomonas aeruginosa | Not specified |

Note: Specific MIC values from the primary literature are limited. The provided reference indicates antibacterial activity without specifying the exact MICs in a tabular format.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC):

A standard broth microdilution method is employed to determine the MIC of this compound.

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized cell density (typically 5 x 10^5 CFU/mL).

-

Serial Dilution of Sceptrin: this compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: The bacterial inoculum is added to each well containing the Sceptrin dilutions. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Signaling Pathway

Inhibition of Cancer Cell Motility

This compound has been identified as a potent inhibitor of cancer cell motility, a critical process in tumor invasion and metastasis.[5][6] This activity has been observed in various cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer).[7]

Mechanism of Action

The anti-migratory effect of Sceptrin is attributed to its ability to directly interact with the actin cytoskeleton.[5] Specifically, Sceptrin binds to monomeric actin, thereby interfering with the dynamic processes of actin polymerization and depolymerization that are essential for cell movement.[5] This disruption of the actin cytoskeleton leads to an inhibition of cell contractility, a key driver of cell migration.[5]

Quantitative Data: IC50 Values for Cell Motility Inhibition

Sceptrin inhibits the motility of various cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values for different cell lines are presented below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | ~10 | [7] |

| MDA-MB-231 | Breast Cancer | Not specified | [7] |

| A549 | Lung Cancer | Not specified | [7] |

Note: The primary reference indicates a dose-dependent inhibition and provides a graphical representation from which the approximate IC50 for HeLa cells is derived. Specific IC50 values for MDA-MB-231 and A549 cells were not explicitly stated in a tabular format in the available literature.

Experimental Protocols

Scratch (Wound Healing) Assay:

This assay is used to assess the effect of Sceptrin on collective cell migration.

-

Cell Seeding: Cancer cells are seeded in a multi-well plate and grown to confluence.

-

Creating the "Scratch": A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.

-

Treatment with Sceptrin: The cells are then treated with various concentrations of this compound. A control group is treated with the vehicle (e.g., DMSO).

-

Imaging and Analysis: The closure of the scratch is monitored and imaged at regular intervals (e.g., 0, 12, 24 hours). The rate of cell migration is quantified by measuring the change in the width of the scratch over time.

Signaling Pathway

Anti-Biofilm Activity

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which exhibit increased resistance to antibiotics and host immune responses. This compound has shown potential as an anti-biofilm agent, capable of inhibiting the formation of these resilient structures.

Mechanism of Action

The anti-biofilm activity of Sceptrin is likely linked to its primary antibacterial mechanism of action. By interfering with MreB and disrupting cell wall synthesis, Sceptrin can inhibit the initial stages of bacterial attachment to surfaces, a critical step in biofilm formation. Furthermore, by affecting bacterial viability at higher concentrations, it can also impact the maturation and integrity of existing biofilms.

Quantitative Data: Minimum Biofilm Inhibitory Concentration (MBIC)

Specific quantitative data on the MBIC of this compound against key biofilm-forming pathogens like Pseudomonas aeruginosa and Staphylococcus aureus are not extensively documented in the readily available literature. Further research is required to establish these values.

Experimental Protocols

Crystal Violet Biofilm Assay:

This is a common method for quantifying biofilm formation and its inhibition.[3]

-

Biofilm Formation: Bacterial cultures are grown in 96-well plates in a suitable growth medium, often supplemented with glucose to promote biofilm formation. The plates are incubated statically for 24-48 hours to allow biofilm development.

-

Treatment with Sceptrin: To assess inhibition of biofilm formation, this compound is added to the wells at the time of inoculation. To assess the disruption of pre-formed biofilms, the planktonic cells are removed after incubation, and the wells are washed before adding Sceptrin.

-

Staining: After the treatment period, the wells are washed to remove planktonic bacteria. The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15-30 minutes.

-

Quantification: The excess stain is washed away, and the bound crystal violet is solubilized using a solvent such as 30% acetic acid or ethanol. The absorbance of the solubilized stain is then measured using a plate reader (typically at 570-590 nm), which correlates with the amount of biofilm.

Experimental Workflow

References

- 1. Signaling networks of Rho GTPases in cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of the binding of sceptrin to MreB via a bidirectional affinity protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Disruption of the MreB Elongasome Is Overcome by Mutations in the Tricarboxylic Acid Cycle [frontiersin.org]

- 5. MreB: pilot or passenger of cell wall synthesis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The bacterial actin MreB rotates, and rotation depends on cell-wall assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. collaborate.princeton.edu [collaborate.princeton.edu]

Sceptrin Dihydrochloride: A Deep Dive into its Antimicrobial Action Against Gram-Positive Bacteria

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Sceptrin, a marine alkaloid originally isolated from the sponge Agelas mauritiana, has demonstrated a broad spectrum of biological activities, including notable antimicrobial effects. This technical guide provides a comprehensive overview of the current understanding of the mode of action of sceptrin dihydrochloride against Gram-positive bacteria. While much of the initial research focused on its impact on Gram-negative organisms, this document synthesizes direct and inferred evidence to elucidate its mechanisms against their Gram-positive counterparts, which are responsible for a significant burden of human disease. This guide is intended to be a valuable resource for researchers in the fields of microbiology, natural product chemistry, and antibiotic development.

Postulated Mechanisms of Action

The precise molecular mechanism of this compound against Gram-positive bacteria has not been definitively elucidated in publicly available literature. However, based on studies of its precursor, oroidin, and other related 2-aminoimidazole alkaloids, several compelling hypotheses have been put forward. These center on the disruption of the bacterial cell envelope and interference with key regulatory and metabolic pathways.

The primary proposed mechanisms include:

-

Cell Membrane Disruption: Sceptrin and its analogues are thought to interact with and disrupt the integrity of the bacterial cytoplasmic membrane. This interaction could lead to pore formation, increased permeability, and dissipation of the membrane potential, ultimately causing leakage of essential intracellular components and cell death.

-

Inhibition of the BfmR Response Regulator: The two-component regulatory system, particularly the response regulator BfmR, is a crucial element in controlling biofilm formation and virulence in many bacteria. Oroidin and related compounds have been shown to target and inhibit BfmR, thereby disrupting these critical processes.

-

Inhibition of Enoyl-Acyl Carrier Protein Reductase (FabI): FabI is a key enzyme in the bacterial fatty acid synthesis pathway (FAS-II), which is essential for building the bacterial cell membrane. Inhibition of this enzyme would halt membrane biosynthesis, leading to bacterial growth arrest and death.

The following diagram illustrates the potential targets of this compound in a Gram-positive bacterial cell.

Caption: Postulated molecular targets of this compound in Gram-positive bacteria.

Quantitative Antimicrobial Activity

| Compound | Organism | Strain | MIC (µM) | MIC (µg/mL) | Reference |

| Oroidin Analogue (4-phenyl-2-aminoimidazole) | Staphylococcus aureus | ATCC 25923 | 12.5 | Not Reported | [1][2][3] |

| Oroidin Analogue (4-phenyl-2-aminoimidazole) | Enterococcus faecalis | ATCC 29212 | 12.5 | Not Reported | [1][2][3] |

Note: The molecular weight of this compound is approximately 698.2 g/mol . The molecular weight of the cited oroidin analogue would be needed for a precise µg/mL conversion.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in elucidating the precise mode of action of this compound against Gram-positive bacteria. These protocols are based on standard microbiological and biochemical techniques and have been adapted from studies on related antimicrobial compounds.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of Gram-positive bacteria.

Materials:

-

This compound stock solution (e.g., in DMSO or sterile water)

-

Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer (for inoculum standardization)

-

Incubator (37°C)

Protocol:

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.

-

Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Membrane Permeability Assay

Objective: To assess the ability of this compound to disrupt the bacterial cell membrane.

Materials:

-

Gram-positive bacterial suspension

-

This compound

-

SYTOX Green nucleic acid stain

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Protocol:

-

Grow bacteria to mid-log phase and wash the cells with PBS.

-

Resuspend the cells in PBS to a specific optical density.

-

Add SYTOX Green to the cell suspension. This dye can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.

-

Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC).

-

Monitor the increase in fluorescence over time using a fluorometer. A rapid increase in fluorescence indicates membrane permeabilization.

-

As a positive control, use a known membrane-disrupting agent (e.g., melittin). A negative control will consist of untreated cells.

BfmR Inhibition Assay (Inferred)

Objective: To investigate the potential inhibitory effect of this compound on the BfmR response regulator, which can be inferred through its impact on biofilm formation.

Materials:

-

A Gram-positive bacterial strain known to have a BfmR homologue that regulates biofilm formation (e.g., Staphylococcus aureus)

-

Tryptic Soy Broth (TSB) supplemented with glucose

-

96-well flat-bottom microtiter plates

-

This compound

-

Crystal violet solution (0.1%)

-

Ethanol (95%)

-

Spectrophotometer

Protocol:

-

Grow an overnight culture of the test bacterium.

-

Dilute the culture in TSB with glucose and add it to the wells of a microtiter plate.

-

Add sub-inhibitory concentrations of this compound to the wells.

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

After incubation, gently wash the wells with PBS to remove planktonic cells.

-

Stain the adherent biofilms with crystal violet solution.

-

After a further wash, solubilize the bound crystal violet with ethanol.

-

Quantify the biofilm formation by measuring the absorbance of the solubilized crystal violet at a specific wavelength (e.g., 570 nm). A reduction in absorbance in the presence of the compound suggests inhibition of biofilm formation, potentially through the BfmR pathway.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its related compounds are promising antibacterial agents against Gram-positive bacteria. The likely mode of action involves a multi-pronged attack on the bacterial cell, primarily targeting the cell membrane and potentially interfering with crucial regulatory and metabolic pathways.

To fully realize the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:

-

Comprehensive MIC testing: A definitive determination of the MIC values of this compound against a wide range of clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).

-

Direct target identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to definitively identify the molecular targets of sceptrin within the Gram-positive bacterial cell.

-

Detailed mechanistic studies: Employing advanced microscopy and biophysical techniques to visualize the interaction of sceptrin with the bacterial cell envelope and to characterize the precise nature of the membrane disruption.

-

In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of Gram-positive bacterial infections.

The unique chemical scaffold of sceptrin and its multi-target potential make it an exciting lead compound for the development of novel antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Response Regulator BfmR Is a Potential Drug Target for Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of BfmR, a Response Regulator Involved in Biofilm Development, as a Target for a 2-Aminoimidazole-Based Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Sceptrin Dihydrochloride on Eukaryotic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sceptrin, a marine natural product isolated from sponges of the genus Agelas, has garnered significant interest for its potent biological activities. This technical guide provides an in-depth analysis of the effects of Sceptrin dihydrochloride on eukaryotic cells, with a particular focus on its role as a modulator of the actin cytoskeleton and an inhibitor of cell motility. This document summarizes key findings, presents available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action to support further research and drug development efforts.

Introduction

Sceptrin is a dimeric bromopyrrole alkaloid that has been shown to exhibit a range of biological effects, including antimicrobial and anti-biofilm activities.[1] In eukaryotic cells, Sceptrin's most prominent and well-documented effect is the inhibition of cell motility, a fundamental process involved in physiological events such as wound healing and immune responses, as well as pathological conditions like cancer metastasis.[2] Notably, this inhibition of cell motility occurs at concentrations that do not exhibit significant cytotoxicity, suggesting a specific mechanism of action rather than general toxicity.[1][2] This targeted activity makes Sceptrin and its analogs attractive candidates for therapeutic development, particularly in the context of diseases characterized by aberrant cell migration.

Mechanism of Action

The primary mechanism by which Sceptrin exerts its effects on eukaryotic cells is through its direct interaction with the actin cytoskeleton. Specifically, Sceptrin has been found to bind to monomeric actin (G-actin).[2] This interaction appears to be central to its ability to inhibit cell contractility, a key driver of cell movement.[2] While Sceptrin-treated cells can still form initial protrusions like lamellipodia, they fail to execute the coordinated directional movement required for effective migration.[3]

Disruption of Cell Motility

Sceptrin has been demonstrated to inhibit both random and factor-induced cell migration in various cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer).[2][3] The inhibition is dose-dependent, with higher concentrations leading to a greater reduction in cell movement.[3]

Interaction with the Actin Cytoskeleton

The binding of Sceptrin to G-actin is a critical event in its mechanism of action. This interaction likely alters the dynamics of actin polymerization and depolymerization, which are essential for the formation and remodeling of the actin filaments that drive cell migration. The precise binding affinity (Kd) of Sceptrin to monomeric actin has not been definitively established in the readily available literature, highlighting an area for future investigation.

Effect on Cell Contractility

Sceptrin's ability to inhibit cell contractility has been observed in assays such as clot retraction.[3] This effect is a direct consequence of its impact on the actin-myosin machinery, which generates the contractile forces necessary for cell movement and changes in cell shape.

Quantitative Data

While several studies have qualitatively described the dose-dependent effects of Sceptrin, a comprehensive and standardized set of quantitative data, such as IC50 values for cell motility and viability across a range of cell lines, is not extensively compiled in the public domain. The available information strongly suggests that the IC50 for cell motility inhibition is significantly lower than that for cytotoxicity.

Table 1: Summary of Sceptrin's Effects on Eukaryotic Cells (Qualitative)

| Parameter | Effect | Affected Cell Lines | Reference |

| Cell Motility | Inhibition (Dose-dependent) | HeLa, MDA-MB-231, A549, Tpr-Met 3T3 | [2][3] |

| Cell Viability | No significant toxicity at concentrations that inhibit motility | HeLa | [2][3] |

| Cell Proliferation | No significant effect | HeLa | [3] |

| Apoptosis | No significant effect | HeLa | [3] |

| Cell Contractility | Inhibition | CHOαIIbβ3 | [3] |

| Actin Cytoskeleton | Binds to monomeric actin | In vitro | [2] |

Note: Specific IC50 and Kd values are not consistently reported in the reviewed literature and represent a key area for further experimental determination.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of Sceptrin on eukaryotic cells.

Wound Healing (Scratch) Assay

This assay is used to assess collective cell migration.

Protocol:

-

Cell Seeding: Plate cells in a 6-well or 12-well plate and culture until they form a confluent monolayer.

-

Scratch Creation: Using a sterile p200 pipette tip, create a linear "scratch" or wound in the center of the cell monolayer.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.

-

Treatment: Replace the PBS with fresh culture medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Imaging: Immediately capture an image of the scratch at time 0 using a phase-contrast microscope. Place the plate in a 37°C incubator with 5% CO2.

-

Time-Lapse Imaging: Acquire images of the same field of view at regular intervals (e.g., every 4-6 hours) for 24-48 hours.

-

Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Transwell Migration Assay (Boyden Chamber Assay)

This assay measures the chemotactic migration of individual cells.

Protocol:

-

Cell Preparation: Culture cells to sub-confluency, then harvest and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Assay Setup: Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of the wells.

-

Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts. Include different concentrations of this compound in the upper chamber along with the cells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (e.g., 6-24 hours, depending on the cell type).

-

Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

-

Quantification: Elute the stain and measure the absorbance using a plate reader, or count the number of stained cells in several microscopic fields.

Cell Contractility (Clot Retraction) Assay

This assay assesses the ability of cells to mediate the contraction of a fibrin clot, reflecting their contractile capacity.

Protocol:

-

Cell Preparation: Prepare a suspension of cells (e.g., CHO cells stably expressing αIIbβ3 integrins) in a suitable buffer.

-

Reaction Mixture: In a siliconized glass tube, combine the cell suspension, fibrinogen, and calcium chloride.

-

Treatment: Add various concentrations of this compound or a vehicle control to the reaction mixture.

-

Initiation of Clotting: Add thrombin to initiate fibrin polymerization and clot formation.

-

Incubation: Incubate the tubes at 37°C and monitor the retraction of the clot over time.

-

Quantification: Photograph the clots at regular intervals. The extent of clot retraction can be quantified by measuring the area or volume of the remaining clot relative to the initial volume.

Actin Binding (Co-sedimentation) Assay

This in vitro assay determines the direct binding of a compound to filamentous actin (F-actin).

Protocol:

-

Actin Polymerization: Polymerize purified monomeric actin (G-actin) into filamentous actin (F-actin) by adding a polymerization-inducing buffer (containing KCl and MgCl2).

-

Binding Reaction: Incubate the pre-formed F-actin with various concentrations of this compound.

-

Ultracentrifugation: Pellet the F-actin and any bound Sceptrin by ultracentrifugation.

-

Analysis: Carefully separate the supernatant (containing unbound Sceptrin and any remaining G-actin) from the pellet.

-

SDS-PAGE: Analyze both the supernatant and the resuspended pellet by SDS-PAGE.

-

Quantification: Stain the gel (e.g., with Coomassie Blue) and quantify the amount of Sceptrin in the pellet and supernatant fractions by densitometry to determine the binding affinity.

Signaling Pathways and Visualizations

The inhibitory effect of Sceptrin on cell motility is rooted in its interaction with the actin cytoskeleton, a central component of the cell migration machinery. Cell migration is a complex process regulated by a network of signaling pathways that converge on the actin cytoskeleton.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sceptrin, a complex dimeric pyrrole-imidazole alkaloid isolated from marine sponges of the genus Agelas, has captivated chemists and pharmacologists for decades due to its unique cyclobutane architecture and significant biological activities. This technical guide provides an in-depth exploration of the biosynthesis of sceptrin and its related alkaloids. Central to this process is the oxidative dimerization of monomeric precursors, a reaction catalyzed by enzymatic machinery within the sponge holobiont. This document details the current understanding of the biosynthetic pathway, presents available quantitative data from key enzymatic studies, and provides a comprehensive experimental protocol for a cell-free enzyme assay that has been instrumental in elucidating these mechanisms. Furthermore, this guide illustrates the key biosynthetic transformations and experimental workflows using detailed diagrams, offering a valuable resource for researchers seeking to understand and potentially harness this fascinating natural product pathway for drug discovery and development.

Introduction

The pyrrole-imidazole alkaloids (PIAs) are a diverse family of marine natural products characterized by a core 2-aminoimidazole ring linked to a pyrrole-2-carboxamide moiety. Sceptrin, first reported in 1981, is a notable member of this class, formed by the dimerization of two hymenidin units. The biosynthesis of these complex molecules is a subject of ongoing research, with evidence pointing to a sophisticated interplay of precursor synthesis and enzyme-mediated transformations. Understanding this biosynthetic machinery is not only of fundamental scientific interest but also holds significant potential for the biotechnological production of these valuable compounds.

The Biosynthetic Pathway of Sceptrin

The biosynthesis of sceptrin is a multi-step process that begins with primary metabolites and culminates in a complex dimerization event.

Precursor Monomer Biosynthesis

The monomeric precursors to sceptrin are the pyrrole-imidazole alkaloids hymenidin and its brominated analogue, oroidin. It is widely accepted that the biosynthesis of these monomers originates from amino acid precursors. The pyrrole moiety is derived from proline, while the 2-aminoimidazole portion is synthesized from lysine[1].

The Dimerization Step: A Key Transformation

The formation of the characteristic cyclobutane ring of sceptrin occurs through a [2+2] cycloaddition of two hymenidin monomers. While photochemical cycloaddition has been explored in synthetic routes, the biosynthesis in the dark marine environment where these sponges reside necessitates an enzymatic process. The prevailing hypothesis, supported by experimental evidence, involves an enzyme-promoted single-electron transfer (SET) mechanism[2]. This process is thought to be catalyzed by an oxidoreductase-like enzyme, which facilitates the formation of a radical cation from the hymenidin precursor, initiating the cycloaddition cascade[2].

Quantitative Data from Enzymatic Studies

To date, direct quantitative analysis of the enzymatic dimerization of hymenidin to sceptrin is limited. However, crucial insights have been gained from cell-free enzyme assays using chlorinated analogues of oroidin, which serve as valuable probes for the native enzymatic machinery. The following table summarizes the results from a key study that utilized a cell-free preparation (CFP) from the marine sponge Agelas conifera to catalyze the transformation of a chlorinated oroidin analogue.

| Entry | Substrate | Enzyme Preparation | Conditions | Products | Conversion (%) |

| 1 | Chlorinated Oroidin Analogue | CFP from A. conifera | Aerobic | Benzosceptrin C analogue | 15 |

| 2 | Chlorinated Oroidin Analogue | CFP from A. conifera | Anaerobic | No reaction | 0 |

| 3 | Chlorinated Oroidin Analogue | Boiled CFP from A. conifera | Aerobic | No reaction | 0 |

| 4 | Chlorinated Oroidin Analogue | CFP from A. conifera | + NaHSO₃ (reductant) | No reaction | 0 |

Data adapted from Romo and Molinski (2012)[2]. The study used a chlorinated analogue of oroidin as the substrate, and the product was the corresponding chlorinated analogue of benzosceptrin C, a cyclized derivative of sceptrin.

These results strongly indicate that the transformation is an oxidative process requiring an active enzyme, as evidenced by the lack of reaction under anaerobic conditions, with boiled (denatured) enzyme, or in the presence of a reductant[2].

Experimental Protocols

The following is a detailed methodology for a cell-free enzyme assay adapted from the literature, which can be used to investigate the biosynthesis of sceptrin and related alkaloids[2].

Preparation of Cell-Free Enzyme Extract from Agelas Sponges

-

Sponge Collection and Preparation: Collect fresh specimens of Agelas sponge (e.g., Agelas conifera or Agelas sceptrum). Immediately flash-freeze the sponge tissue in liquid nitrogen and store at -80 °C until use.

-

Homogenization: Pulverize the frozen sponge tissue into a fine powder using a pre-chilled mortar and pestle.

-

Extraction Buffer: Prepare an extraction buffer consisting of 0.1 M sodium phosphate (pH 7.4), 1 mM EDTA, and 1 mM dithiothreitol (DTT).

-

Homogenization: Resuspend the powdered sponge tissue in the extraction buffer at a ratio of 1:4 (w/v). Homogenize the suspension on ice using a tissue homogenizer.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4 °C to pellet cellular debris.

-

Ultracentrifugation: Carefully collect the supernatant and subject it to ultracentrifugation at 100,000 x g for 1 hour at 4 °C to pellet microsomes.

-

Cytosolic Fraction: The resulting supernatant is the cytosolic cell-free extract containing the soluble enzymes.

-

Protein Quantification: Determine the total protein concentration of the cell-free extract using a standard method such as the Bradford assay.

Enzymatic Assay for Sceptrin Biosynthesis

-

Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture:

-

Cell-free extract (to a final protein concentration of 0.2 mg/mL)

-

Substrate (e.g., hymenidin or a suitable analogue) at a concentration of 20 mM in a 1:4 acetonitrile/0.1 M sodium phosphate buffer (pH 7.4)

-

Bring the total reaction volume to 100 µL with the 0.1 M sodium phosphate buffer.

-

-

Incubation: Incubate the reaction mixture at room temperature (approximately 25 °C) with gentle agitation.

-

Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 10 µL aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by adding 90 µL of ice-cold acetonitrile.

-

Analysis: Centrifuge the quenched samples to pellet any precipitate. Analyze the supernatant for the presence of sceptrin and the consumption of the substrate using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Visualizing the Biosynthetic and Experimental Landscape

To provide a clearer understanding of the complex processes involved in sceptrin biosynthesis, the following diagrams have been generated using the DOT language.

References

An In-depth Technical Guide to the Absolute Stereochemistry of Sceptrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the absolute stereochemistry of sceptrin, a dimeric pyrrole-imidazole alkaloid first isolated from the marine sponge Agelas sceptrum. The journey to elucidate the correct three-dimensional structure of sceptrin has been a notable endeavor in natural product chemistry, involving initial misassignment and subsequent correction through sophisticated synthetic and analytical techniques. This document details the key experiments, presents quantitative data in a structured format, and visualizes the logical workflow involved in this scientific process.

Introduction

Sceptrin is a fascinating marine natural product characterized by a central cyclobutane ring and two pyrrole-imidazole moieties. Its unique structure and significant biological activities, including antimicrobial and anticancer properties, have made it a prominent target for chemical synthesis and biological investigation[1][2]. The determination of its precise absolute stereochemistry is crucial for understanding its mode of action and for the development of synthetic analogues with improved therapeutic potential.

The Journey to the Correct Absolute Stereochemistry

The absolute configuration of sceptrin was first reported in 1981 by Faulkner and Clardy based on X-ray crystallographic analysis[3]. However, this initial assignment was later questioned and ultimately revised. The definitive stereochemistry was established through a combination of enantioselective total synthesis and modern analytical methods.

The first determination of sceptrin's absolute stereochemistry was conducted via single-crystal X-ray diffraction of its dihydrobromide pentahydrate[4]. While the analysis provided the relative stereochemistry of the molecule, the determination of the absolute configuration was ambiguous. The Hamilton test, a statistical method used in crystallography to distinguish between enantiomers, showed only a small difference in R factors (0.090 versus 0.094) between the proposed structure and its enantiomer, making the assignment tentative[3].

Years later, through a biomimetic total synthesis, the initially assigned absolute stereochemistry of sceptrin was challenged and ultimately revised[3]. A key study utilized L-glutamic acid as a chiral starting material to synthesize what was presumed to be the natural enantiomer of sceptrin[3]. However, the circular dichroism (CD) spectrum of the synthetic sceptrin was the mirror image of that of the natural sample, indicating that the synthetic product was, in fact, the enantiomer of natural sceptrin[3].

This finding prompted a re-evaluation of the original crystallographic data and the acquisition of a new crystal structure of natural sceptrin. The new analysis, with a Flack parameter of -0.002(5), definitively confirmed that the original assignment was incorrect and established the true absolute stereochemistry of sceptrin[3].

The revised absolute configuration has been further solidified by multiple independent enantioselective total syntheses. These synthetic routes, often employing different chiral sources or asymmetric methodologies, have consistently produced sceptrin with the revised stereochemistry, thereby providing unequivocal proof of its correct absolute configuration[5][6]. For instance, an asymmetric synthesis of a key tetrasubstituted all-trans cyclobutane intermediate, a core component of sceptrin, was achieved with high enantiomeric purity (>98% ee) using a valine-derived chiral auxiliary in a diastereoselective photodimerization. The absolute configuration of this intermediate was confirmed by single-crystal X-ray diffraction analysis, further supporting the revised structure of sceptrin[6].

Quantitative Data Summary

The following tables summarize the key quantitative data that were instrumental in the determination of sceptrin's absolute stereochemistry.

| Parameter | Value | Method | Significance | Reference |

| Initial R factor difference | 0.090 vs 0.094 | X-ray Crystallography (Hamilton Test) | Small difference led to initial misassignment. | [3] |

| Revised Flack Parameter | -0.002(5) | X-ray Crystallography | Conclusively established the correct absolute stereochemistry. | [3] |

| Enantiomeric Excess (ee) | >98% | Chiral HPLC | Confirmed high enantiopurity of synthetic intermediates. | [6] |

Table 1: Key Crystallographic and Purity Data for Sceptrin Stereochemistry Determination

| Compound | Specific Rotation ([(\alpha)]D) | Conditions | Reference |

| Natural Sceptrin | (Value not explicitly found in search results) | (Solvent, Concentration, Temperature) | |

| Synthetic ent-Sceptrin | (Value not explicitly found in search results) | (Solvent, Concentration, Temperature) | [3] |

Key Experimental Protocols

The determination of the absolute configuration of a chiral molecule by X-ray crystallography is a definitive method[7][8][9].

Methodology:

-

Crystal Preparation: A high-quality single crystal of the compound (in the case of sceptrin, its salt) is grown from a suitable solvent system.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam[10]. The diffraction pattern, consisting of a series of reflections, is recorded as the crystal is rotated[7].

-